

An In-depth Technical Guide to Bicyclopropyl

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Compound of Interest

Compound Name: *Bicyclopropyl*

Cat. No.: *B13801878*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **bicyclopropyl**, a unique carbocyclic compound. It covers its fundamental chemical identifiers, synthesis methodologies, and the broader context of its derivatives in scientific research, with a particular focus on applications relevant to drug discovery and development.

Core Chemical Information

Bicyclopropyl, a saturated hydrocarbon consisting of two cyclopropane rings connected by a single bond, is a molecule of interest due to the inherent ring strain and unique conformational properties of the cyclopropyl moiety. These characteristics are increasingly leveraged in medicinal chemistry to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.

Table 1: Chemical Identifiers and Properties of **Bicyclopropyl**

Identifier/Property	Value	Reference
IUPAC Name	cyclopropylcyclopropane	[1]
CAS Number	5685-46-1	[1]
Molecular Formula	C ₆ H ₁₀	[1]
Molecular Weight	82.14 g/mol	
Synonyms	1,1'-Bicyclopropyl, Bicyclopropane	[1]

Synthesis of Bicyclopropyl Derivatives: A Representative Protocol

While the direct synthesis of **bicyclopropyl** can be achieved through various methods, the synthesis of its derivatives is often of greater interest in the context of drug discovery. The following protocol details the scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, a valuable building block for pharmaceuticals and agrochemicals.[2] This multi-step synthesis highlights common strategies for constructing and functionalizing the **bicyclopropyl** core.

Experimental Protocol: Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride[2]

Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic acid

- Materials: 1-Bromo-1-cyclopropylcyclopropane, t-Butyllithium (t-BuLi) 1.7 M in pentane, anhydrous diethyl ether (Et₂O), dry ice (solid CO₂), potassium hydroxide (KOH), hydrochloric acid (HCl).
- Procedure:
 - A solution of t-BuLi in pentane is added dropwise to a solution of 1-bromo-1-cyclopropylcyclopropane in anhydrous Et₂O at -78 °C under mechanical stirring.
 - After stirring for an additional 25 minutes at -78 °C, an excess of dry ice is added in several portions.

- The reaction mixture is allowed to warm slowly to ambient temperature over 2 hours.
- The reaction is quenched with an ice-cold solution of KOH. The aqueous layer is washed with ether and then acidified with concentrated HCl at 0–5 °C.
- The resulting mixture is extracted with ether, and the combined organic phases are dried and concentrated under reduced pressure to yield the carboxylic acid.

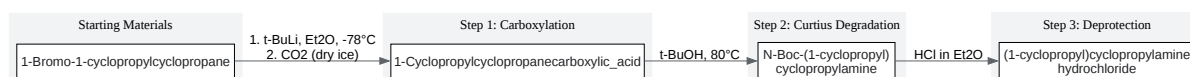
Step 2: Synthesis of N-Boc-protected (1-cyclopropyl)cyclopropylamine

- Materials: 1-Cyclopropylcyclopropanecarboxylic acid, anhydrous tert-butyl alcohol (t-BuOH).
- Procedure (via Curtius degradation):
 - The carboxylic acid is dissolved in anhydrous t-BuOH.
 - The solution is added dropwise to anhydrous t-BuOH kept at 80 °C under vigorous stirring over 2.5 hours.
 - The resulting solution is heated under reflux for an additional 9 hours.
 - The bulk of the t-BuOH is distilled off, and the residue is worked up to isolate the N-Boc protected amine.

Step 3: Deprotection to (1-cyclopropyl)cyclopropylamine hydrochloride

- Materials: N-Boc-protected (1-cyclopropyl)cyclopropylamine, hydrogen chloride (5.0 N solution in Et₂O).
- Procedure:
 - A solution of the N-Boc protected amine in Et₂O is added to a solution of HCl in Et₂O at 0 °C.
 - The reaction mixture is stirred at 0 °C for 4 hours and then at ambient temperature for 20 hours.

- The formed precipitate is filtered, washed with Et₂O, and dried under vacuum to give the final hydrochloride salt.



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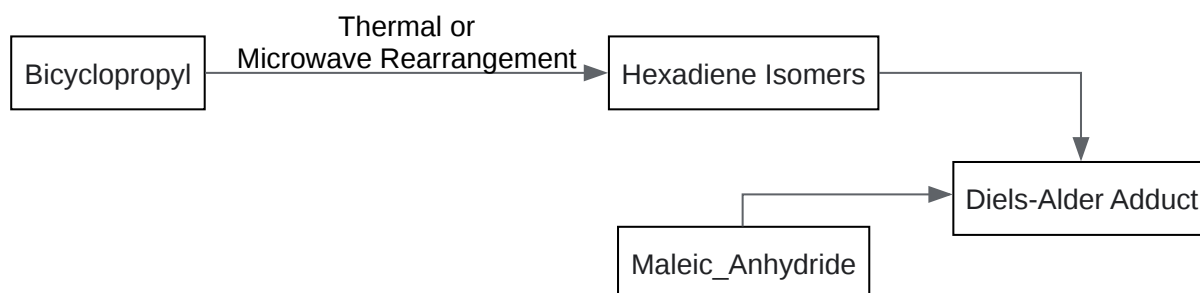
Synthetic workflow for (1-cyclopropyl)cyclopropylamine hydrochloride.

Reactivity and Applications

The strained C-C bonds of the cyclopropane rings in **bicyclopropyl** and its derivatives make them susceptible to ring-opening reactions under various conditions, providing pathways to more complex molecular scaffolds. One notable reaction is the Diels-Alder reaction, where **bicyclopropyl** can act as a diene precursor.

Diels-Alder Reaction of **Bicyclopropyl**

Bicyclopropyl can undergo thermal or microwave-assisted rearrangement to form isomeric hexadienes, which can then participate in Diels-Alder reactions with suitable dienophiles, such as maleic anhydride. This reactivity opens avenues for the synthesis of complex cyclic systems.



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Generalized scheme of the Diels-Alder reaction involving **bicyclopropyl**.

Role in Drug Discovery

The cyclopropyl group is a valuable motif in medicinal chemistry due to its ability to:

- Introduce conformational rigidity: This can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.
- Improve metabolic stability: The cyclopropyl ring is often resistant to metabolic degradation, which can lead to a longer in vivo half-life of a drug.
- Modulate physicochemical properties: The introduction of a cyclopropyl group can influence properties such as lipophilicity and aqueous solubility.

Numerous FDA-approved drugs contain a cyclopropyl moiety, highlighting its importance in modern drug design. **Bicyclopropyl** and its derivatives represent a class of building blocks that can be used to introduce this valuable structural feature into new drug candidates. The unique spatial arrangement of the two adjacent cyclopropyl rings in **bicyclopropyl** offers a rigid scaffold that can be exploited to design novel ligands for various biological targets.

While specific signaling pathways directly modulated by **bicyclopropyl** are not extensively documented, the incorporation of the **bicyclopropyl** motif into larger molecules can influence their interaction with a wide range of biological targets, including enzymes and receptors, thereby affecting various signaling pathways indirectly. The development of novel **bicyclopropyl** derivatives continues to be an active area of research for the discovery of new therapeutic agents.

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